molecular formula C8H7NO3 B11549745 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one

3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B11549745
M. Wt: 165.15 g/mol
InChI Key: FOHRCMUANUUOIL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzoxazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one typically involves the hydroxymethylation of benzoxazole derivatives. One common method is the reaction of benzoxazole with formaldehyde in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group (-COOH).

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-1,3-benzoxazol-2(3H)-one.

    Reduction: 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-ol.

    Substitution: 3-(Halomethyl)-1,3-benzoxazol-2(3H)-one.

Scientific Research Applications

3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific benzoxazole structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

3-(hydroxymethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H7NO3/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2

InChI Key

FOHRCMUANUUOIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CO

Origin of Product

United States

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